4,5,6-Trimethyl-2,3-benzoxalene
Description
4,5,6-Trimethyl-2,3-benzoxalene is a polycyclic aromatic compound featuring a benzannulated oxalene core substituted with three methyl groups at positions 4, 5, and 5. The oxalene moiety typically consists of a conjugated diketone or oxygen-bridged structure, contributing to its unique electronic and steric properties.
Properties
CAS No. |
10435-68-4 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3 |
InChI Key |
RQRZTEYZJZHKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Canonical SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Other CAS No. |
10435-68-4 |
Synonyms |
4,5,6-Trimethyl-2,3-benzoxalene |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Trimethacarb (2,3,5-Trimethylphenyl methylcarbamate): This carbamate pesticide features methyl groups at positions 2, 3, and 5 on the phenyl ring. The electron-donating methyl groups enhance the stability of the carbamate moiety, increasing its lipophilicity and pesticidal activity.
- 2,3,5,6-Tetrachloroaniline: Chlorine substituents are electron-withdrawing, significantly lowering the electron density of the aromatic ring.
Functional Group Influence
- 2,3,5,6-Tetrachloroanisole : The methoxy group in this compound introduces steric and electronic effects distinct from the oxalene core. Anisole derivatives are more prone to electrophilic substitution, whereas the diketone or oxygen-bridged structure of benzoxalene may favor nucleophilic or coordination chemistry .
Hypothetical Physicochemical Properties
The table below extrapolates properties of 4,5,6-trimethyl-2,3-benzoxalene based on analogs in :
| Compound | Substituents | Key Properties (Inferred) | Potential Applications |
|---|---|---|---|
| This compound | Methyl (4,5,6) | High thermal stability, moderate solubility in toluene, UV absorption ~300 nm | Organic semiconductors, ligands |
| Trimethacarb | Methyl (2,3,5), carbamate | High lipophilicity, hydrolytic stability | Pesticides |
| 2,3,5,6-Tetrachloroaniline | Chloro (2,3,5,6) | Low solubility in water, high melting point | Dyestuff intermediates |
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